4-Acetyl-2-(2,6-dimethylphenoxy) pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

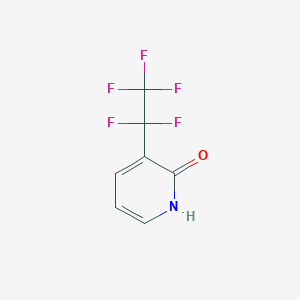

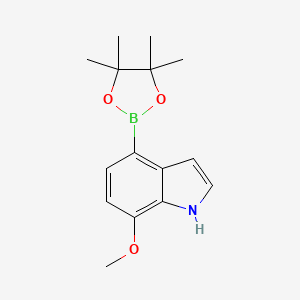

“4-Acetyl-2-(2,6-dimethylphenoxy) pyridine” is a chemical compound with the CAS Number 1607436-58-7 . It has a molecular weight of 241.29 and a molecular formula of C15H15NO2 .

Molecular Structure Analysis

The molecular structure of “4-Acetyl-2-(2,6-dimethylphenoxy) pyridine” consists of a pyridine ring with an acetyl group at the 4-position and a 2,6-dimethylphenoxy group at the 2-position .Chemical Reactions Analysis

Pyridinium salts, which are structurally similar to “4-Acetyl-2-(2,6-dimethylphenoxy) pyridine”, have been highlighted for their synthetic routes and reactivity . They have played an intriguing role in a wide range of research topics .Physical And Chemical Properties Analysis

The predicted density of “4-Acetyl-2-(2,6-dimethylphenoxy) pyridine” is approximately 1 g/cm3 . The predicted boiling point is 376.9±42.0 °C . The melting point and flash point are not available .Scientific Research Applications

Medicinal Chemistry and Drug Design

Pyridine derivatives, including 4-acetyl-2-(2,6-dimethylphenoxy) pyridine, serve as valuable building blocks in drug discovery. Researchers explore their potential as bioactive ligands due to their flexible and multidentate nature. These compounds can mimic physiological effects similar to pyridoxal-amino acid systems, which play crucial roles in metabolic reactions. Notably, they exhibit a wide range of bioactivities, such as antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, and antihypertensive effects .

Chemosensors and Ion Recognition

Certain pyridine-based Schiff bases, derived from compounds like 4-acetyl-2-(2,6-dimethylphenoxy) pyridine, possess strong binding abilities toward various cations and anions. These Schiff bases exhibit unique photophysical properties, making them suitable for ion recognition. Researchers develop chemosensors using these compounds for qualitative and quantitative detection of specific ions in environmental and biological media .

Dual Kinase Inhibition in Cancer Therapeutics

A related compound, 2-amino-4-(1-piperidine) pyridine, has been designed as a dual inhibitor targeting clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). Such kinase inhibitors play a crucial role in cancer therapy by disrupting aberrant signaling pathways .

Antimicrobial and Antifungal Properties

While specific studies on 4-acetyl-2-(2,6-dimethylphenoxy) pyridine are limited, pyridine derivatives in general exhibit antibacterial and antifungal activities. These compounds could potentially contribute to the development of novel antimicrobial agents .

Photophysical Applications

The unique photophysical properties of pyridine-based Schiff bases, including fluorescence enhancement, make them interesting candidates for applications in sensors, imaging, and optoelectronics. Researchers explore their potential in designing novel materials for various photonic devices .

Agrochemicals and Crop Protection

Pyridine derivatives find applications in agrochemicals, including herbicides, insecticides, and fungicides. While not specific to 4-acetyl-2-(2,6-dimethylphenoxy) pyridine, this class of compounds contributes to crop protection and sustainable agriculture .

Future Directions

properties

IUPAC Name |

1-[2-(2,6-dimethylphenoxy)pyridin-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-5-4-6-11(2)15(10)18-14-9-13(12(3)17)7-8-16-14/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCPNEGEYVCLQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=NC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2756109.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2756115.png)

![2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2756116.png)

![Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B2756117.png)

![methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B2756119.png)

![N-(3-chlorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2756126.png)

![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2756129.png)